3'-Deoxy-3-methyladenosine 3'-Deoxy-3-methyladenosine
Brand Name: Vulcanchem
CAS No.: 26383-05-1
VCID: VC1761438
InChI: InChI=1S/C11H15N5O3/c1-5-6(2-17)19-11(8(5)18)16-4-15-7-9(12)13-3-14-10(7)16/h3-6,8,11,17-18H,2H2,1H3,(H2,12,13,14)
SMILES: CC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO
Molecular Formula: C11H15N5O3
Molecular Weight: 265.27 g/mol

3'-Deoxy-3-methyladenosine

CAS No.: 26383-05-1

Cat. No.: VC1761438

Molecular Formula: C11H15N5O3

Molecular Weight: 265.27 g/mol

* For research use only. Not for human or veterinary use.

3'-Deoxy-3-methyladenosine - 26383-05-1

Specification

CAS No. 26383-05-1
Molecular Formula C11H15N5O3
Molecular Weight 265.27 g/mol
IUPAC Name 2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-methyloxolan-3-ol
Standard InChI InChI=1S/C11H15N5O3/c1-5-6(2-17)19-11(8(5)18)16-4-15-7-9(12)13-3-14-10(7)16/h3-6,8,11,17-18H,2H2,1H3,(H2,12,13,14)
Standard InChI Key IUICAGSHIJKNDR-UHFFFAOYSA-N
Isomeric SMILES C[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO
SMILES CC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO
Canonical SMILES CC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO

Introduction

Chemical Structure and Properties

Molecular Identification and Structure

3'-Deoxy-3-methyladenosine is a modified nucleoside with the formal IUPAC name (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-methyltetrahydrofuran-3-ol. The compound possesses several synonyms in scientific literature, including 3'-Deoxy-3-methyladenosine, 3-Methyldeoxyadenosine, and NSC 127970 . The molecular structure features a purine nucleobase (adenine) attached to a modified sugar moiety where the 3' position contains a methyl group instead of the hydroxyl group found in adenosine.

The structural formula can be described as:

  • Molecular Formula: C11H15N5O3

  • Molecular Weight: 265.27 g/mol

Physical and Chemical Properties

Synthesis and Preparation Methods

Related Synthetic Methodologies

Research on related compounds provides context for potential synthetic routes. For instance, studies on 3'-deoxy-3'-C-methyl nucleoside derivatives describe approaches to synthesizing compounds with similar structural features . One such approach involves:

  • Preparation of a suitable 3-deoxy-3-C-methyl sugar intermediate

  • Coupling with the nucleobase (adenine in this case)

  • Deprotection to yield the final product

Additionally, radical deoxygenation methods have been employed in preparing dideoxynucleoside derivatives from 3'-deoxy-3'-C-methyl parent ribonucleosides, which could inform alternative synthetic pathways for 3'-Deoxy-3-methyladenosine .

Structural Comparison with Related Compounds

Comparison with Similar Nucleoside Analogues

Table 1: Structural Comparison of 3'-Deoxy-3-methyladenosine with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
3'-Deoxy-3-methyladenosineC11H15N5O3265.27Methyl group at 3' position
AdenosineC10H13N5O4267.24Hydroxyl group at 3' position
3'-Deoxy-3'-fluoroadenosineC10H12FN5O3269.23Fluoro group at 3' position
3'-Deoxy-3'-[(O-Methyl-L-Tyrosyl)amino]adenosineC20H25N7O5443.5Amino acid conjugate at 3' position
3-Deaza-3-methyl-2'-deoxyadenosineC11H15N4O3~251.26Methyl at C3 of nucleobase, not sugar

The structural variations between these compounds significantly affect their chemical and potentially biological properties. For example, the replacement of the 3' hydroxyl group with a methyl group in 3'-Deoxy-3-methyladenosine eliminates a key hydrogen bonding site and introduces additional hydrophobicity.

Biological and Pharmaceutical Relevance

CompoundBiological ActivityEC50 Values (where available)Reference
3'-Deoxy-3-methyladenosineNot specifically documented in available literature--
3'-Deoxy-3'-fluoroadenosineAntiviral activity against TBEV, ZIKV, WNV1.1-4.7 μM
3'-Deoxy-3'-C-methyl nucleosidesNo significant antiviral activity reported-
3'-Deoxy-3'-C-Sulfanylmethyl derivativesCytostatic effect on SCC tumor cells-

Analytical Methods and Identification

Chromatographic Methods

Separation and purification of 3'-Deoxy-3-methyladenosine and related nucleosides typically employ chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is commonly used for nucleoside analysis and purification.

  • Thin-Layer Chromatography (TLC): Used for monitoring reactions and initial purification steps in nucleoside synthesis.

Related compounds such as 3'-deoxy-3'-C-Sulfanylmethyl nucleoside derivatives have been purified using flash column chromatography with hexane/acetone systems , suggesting similar methods may be applicable for 3'-Deoxy-3-methyladenosine.

Future Research Directions

Gaps in Current Knowledge

Based on the available literature, several knowledge gaps exist regarding 3'-Deoxy-3-methyladenosine:

  • Comprehensive biological activity studies specifically focusing on this compound

  • Detailed synthetic routes optimized for this specific derivative

  • Structure-activity relationship studies comparing it with other 3'-modified adenosine derivatives

  • Metabolic fate and pharmacokinetic properties

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